molecular formula C11H14O3 B1312662 2-(Benzyloxy)-2-methylpropanoic acid CAS No. 87122-87-0

2-(Benzyloxy)-2-methylpropanoic acid

Cat. No.: B1312662
CAS No.: 87122-87-0
M. Wt: 194.23 g/mol
InChI Key: WYFBQEOUPVFUFS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a methylpropanoic acid backbone

Scientific Research Applications

2-(Benzyloxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The benzyloxy group in this compound can act as a substrate for these enzymes, leading to the formation of benzylic alcohol and the corresponding carboxylic acid. This interaction is crucial for understanding the metabolic pathways and the potential therapeutic applications of this compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound has been observed to impact cellular metabolism by altering the flux of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The benzyloxy group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain carboxylesterases by binding to their active sites, preventing the hydrolysis of ester bonds. This inhibition can result in changes in the levels of metabolic intermediates and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. The degradation products, such as benzylic alcohol and the corresponding carboxylic acid, can have distinct effects on cellular functions. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by carboxylesterases and cytochrome P450 enzymes. The compound can be metabolized to benzylic alcohol and the corresponding carboxylic acid, which can further undergo oxidation and conjugation reactions. These metabolic transformations can influence the levels of metabolic intermediates and affect the overall metabolic flux in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. This localization can affect the activity and function of this compound, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals can also play a role in directing the compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2-methylpropanoic acid typically involves the alkylation of 2-methylpropanoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Common reagents used in this synthesis include benzyl bromide and sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 2-(Benzyloxy)-2-methylpropanol.

    Substitution: Various substituted benzyloxy derivatives.

Comparison with Similar Compounds

    2-(Benzyloxy)propanoic acid: Similar structure but lacks the additional methyl group.

    2-(Benzyloxy)benzoic acid: Contains a benzoic acid backbone instead of a methylpropanoic acid backbone.

    2-(Benzyloxy)phenylacetic acid: Features a phenylacetic acid backbone.

Uniqueness: 2-(Benzyloxy)-2-methylpropanoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the propanoic acid backbone. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-methyl-2-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFBQEOUPVFUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462965
Record name 2-(benzyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87122-87-0
Record name 2-(benzyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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